4-(N,N-Di-boc-amino)butyl bromide
Description
Evolution of Amino Protection Strategies and Alkyl Halide Functionalization
The protection of amines is a mature yet continually evolving field in organic chemistry. libretexts.orgacs.org Early strategies often involved simple protonation or acylation, which, while effective in some cases, suffered from limitations such as harsh deprotection conditions or insufficient suppression of the amine's nucleophilicity. libretexts.org The introduction of the tert-butoxycarbonyl (Boc) group marked a significant advancement, offering a balance of stability and facile, acid-labile cleavage. organic-chemistry.orgfishersci.co.uktotal-synthesis.com The Boc group is widely used due to its resistance to many nucleophiles and basic conditions, allowing for selective reactions at other sites. organic-chemistry.orgtotal-synthesis.com
The functionalization of alkyl halides, on the other hand, is a fundamental transformation in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The combination of a protected amino group and an alkyl halide within the same molecule creates a bifunctional reagent with significant synthetic potential.
Significance of Bis-Protected Aminoalkyl Bromides as Versatile Synthetic Intermediates
The presence of two Boc groups on the nitrogen atom in N,N-di-Boc-protected aminoalkyl halides, such as 4-(N,N-Di-boc-amino)butyl bromide, further refines the reactivity profile of the molecule. This "bis-protection" effectively diminishes the nucleophilicity of the nitrogen atom, preventing it from participating in unwanted side reactions. This feature is particularly crucial when the molecule is intended to act as an electrophile via its alkyl bromide functionality.
These bis-protected aminoalkyl bromides serve as valuable intermediates for introducing an aminoalkyl chain into a target molecule. Following the desired substitution reaction at the bromide position, one or both Boc groups can be selectively removed under acidic conditions to reveal the primary amine, which can then be further functionalized. fishersci.co.uk This stepwise approach provides chemists with a high degree of control over the synthetic sequence. The development of building blocks with multiple protecting groups, such as Fmoc-protected bis-amino acids, highlights the importance of this strategy in complex syntheses. researchgate.netnih.gov
Scope and Research Context of this compound in Advanced Chemical Transformations
This compound emerges as a key player in advanced chemical transformations that require the introduction of a four-carbon chain terminating in a protected primary amine. Its utility is demonstrated in the synthesis of a wide array of complex molecules. For instance, the related mono-Boc protected compound, 4-(Boc-amino)butyl bromide, has been utilized in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacologically active agents. celluars.comsigmaaldrich.com It has also been employed in the synthesis of aloperine (B1664794) derivatives with potential anti-HIV activity and in the modification of 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) derivatives to create improved protein kinase CK2 inhibitors. celluars.comsigmaaldrich.commedkoo.com
The di-Boc variant, the focus of this article, offers enhanced protection and stability, making it a preferred reagent in multi-step syntheses where stringent control over reactivity is essential. Research continues to explore the application of such building blocks in the development of novel therapeutic agents and functional materials.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₆BrNO₄ | Inferred from structure |
| Molecular Weight | 368.27 g/mol | Calculated |
| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758), THF, and ethyl acetate | General chemical knowledge |
| Storage | Typically stored at 2-8°C | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-bromobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)16(10-8-7-9-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZZVGZZNDHYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCBr)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135924-07-1 | |
| Record name | di-tert-butyl (4-bromobutyl)imidodicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 N,n Di Boc Amino Butyl Bromide
Precursor Identification and Design for N,N-Di-Boc Protection
The successful synthesis of the target compound hinges on the appropriate choice and modification of precursor molecules. This involves strategies for introducing the bulky di-tert-butoxycarbonyl (di-Boc) protecting groups onto a primary amine, followed by the conversion of a terminal functional group to a bromide.
Strategies for Geminal Di-Boc Protection of Amino Moieties
The formation of the N,N-di-Boc group is a critical step, often requiring specific conditions to overcome the steric hindrance associated with introducing two bulky Boc groups onto the same nitrogen atom. Several methods have been developed to achieve this transformation efficiently.
A direct approach to forming the N,N-di-Boc protected amine involves the alkylation of di-tert-butyl imidodicarbonate (Boc₂NH) with a suitable bromoalkane. In the context of synthesizing 4-(N,N-Di-Boc-amino)butyl bromide, 1,4-dibromobutane (B41627) serves as the alkylating agent. This reaction is typically carried out in the presence of a base to deprotonate the Boc₂NH, generating a nucleophile that displaces one of the bromide ions from the alkyl chain.
This method offers a streamlined route to the desired product, although reaction conditions such as the choice of base and solvent are crucial to optimize the yield and minimize side reactions.
An alternative and widely practiced strategy involves a two-step process. organic-chemistry.org Initially, a primary amine is mono-protected with a single Boc group. This is commonly achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.orgnih.gov The resulting N-Boc protected intermediate can then be subjected to a second Boc protection step to yield the N,N-di-Boc derivative.
This sequential approach allows for better control over the reaction and is often preferred for its versatility with a wide range of amines. organic-chemistry.org The introduction of the second Boc group can be more challenging and may require stronger bases or catalysts.
| Starting Material | Reagent | Product | Notes |
| Primary Amine | (Boc)₂O, Base | N-Boc-amine | Initial protection step. |
| N-Boc-amine | (Boc)₂O, Stronger Base/Catalyst | N,N-di-Boc-amine | Formation of the geminal di-Boc group. |
Research has explored various reagents and conditions to facilitate the formation of N,N-di-Boc groups on alkylamines. These methods aim to improve efficiency and overcome the challenges associated with steric hindrance. For instance, the use of specific catalytic systems or alternative Boc-donating reagents can promote the desired double protection. While detailed procedures for the direct di-Boc protection of 4-aminobutanol or 4-bromobutylamine are not extensively documented in the provided results, the general principles of N,N-di-Boc formation are applicable. organic-chemistry.org
Bromination Protocols for Alcohol and Amine Precursors
Once the N,N-di-Boc protected amino moiety is in place, the next critical step is the introduction of the bromine atom at the terminus of the butyl chain. This is typically achieved by converting a hydroxyl group into a bromide.
The conversion of a primary alcohol, such as 4-(N,N-di-Boc-amino)-1-butanol, to the corresponding bromide is a common transformation in organic synthesis. Several reagents are effective for this purpose, and the choice often depends on the sensitivity of the other functional groups present in the molecule, in this case, the acid-labile N,N-di-Boc group.
Common brominating agents include phosphorus tribromide (PBr₃) and carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃), known as the Appel reaction. organic-chemistry.org The reaction conditions must be carefully controlled to prevent the cleavage of the Boc protecting groups, which are susceptible to acidic conditions. organic-chemistry.orglibretexts.org For instance, the use of milder, non-acidic brominating agents or the careful control of temperature and reaction time is essential for a successful conversion. organic-chemistry.org
| Starting Material | Reagent | Product | Key Considerations |
| 4-(N,N-di-Boc-amino)-1-butanol | PBr₃ or CBr₄/PPh₃ | This compound | Mild conditions to preserve the acid-sensitive N,N-di-Boc group. organic-chemistry.org |
Deaminative Bromination Approaches from Primary Amines
Deaminative functionalization has emerged as a powerful tool for converting abundant primary amines into other functional groups, including alkyl bromides. This approach circumvents traditional multi-step sequences that might start from alcohols or carboxylic acids. The core of this strategy involves the transformation of a primary amino group (–NH₂) into a good leaving group, typically dinitrogen (N₂), via the formation of an unstable intermediate, which then leads to a carbon-centered radical or cation that can be trapped by a bromine source.
Recent advancements have reported mild and efficient protocols for the deaminative bromination of both aliphatic and aromatic primary amines. acs.orgchemicalbook.com One prominent method utilizes an N-anomeric amide reagent to facilitate the conversion. The proposed mechanism proceeds through the formation of a 1,1-diazene intermediate, which undergoes homolytic extrusion of N₂ gas to generate a carbon-centered radical. acs.org This radical is then efficiently trapped by a halogenating agent, such as carbon tetrabromide (CBr₄), to yield the final alkyl bromide. organic-chemistry.org
This process is noted for its broad substrate scope and tolerance of various functional groups, making it a potentially viable, though indirect, route toward precursors for this compound. organic-chemistry.org For instance, a suitable precursor containing a primary amine could be converted to the corresponding bromide. The reaction's robustness is highlighted by its success with complex, bioactive compounds. acs.orgchemicalbook.com The process represents a direct conversion of an amine to a bromide, offering a unique strategic advantage in synthetic design. organic-chemistry.org
Table 1: Reagents for Deaminative Bromination
| Reagent Class | Specific Examples | Role | Citation |
|---|---|---|---|
| Nitrogen-Deletion Reagent | N-Anomeric Amide | Reacts with the primary amine to initiate the deamination process. | acs.orgchemicalbook.com |
| Bromine Source / Trap | Carbon Tetrabromide (CBr₄) | Traps the intermediate carbon-centered radical to form the C-Br bond. | organic-chemistry.org |
Microwave-Assisted Radical Bromination Strategies
Microwave-assisted organic synthesis (MAOS) has become a cornerstone for accelerating chemical reactions, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced selectivity. psu.eduresearchgate.net In the context of synthesizing alkyl bromides, microwave irradiation can be effectively applied to radical bromination reactions.
Microwave energy efficiently heats reaction mixtures by direct interaction with polar molecules, leading to rapid temperature increases and the potential for "superheating" solvents above their boiling points in sealed vessels. organic-chemistry.org This technique has been successfully applied to various bromination reactions, including the bromination of benzylic positions and the α-bromination of carbonyl compounds using N-Bromosuccinimide (NBS) as the bromine source. researchgate.netrsc.org
For a substrate like an N,N-di-Boc-protected butyl chain, a microwave-assisted radical bromination could theoretically be employed to introduce the bromide. The choice of solvent is critical, as it must couple effectively with microwave irradiation. Diethyl carbonate has been identified as an environmentally friendly alternative to hazardous solvents like carbon tetrachloride (CCl₄) for microwave-assisted radical brominations, demonstrating superior performance in terms of reaction time and yield. psu.edursc.org The efficiency of these microwave-assisted methods is notable; reactions that might take hours using conventional heating can often be completed in minutes. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Bromination
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Citation |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | researchgate.net |
| Heating Method | External (Oil bath, heating mantle) | Internal, direct coupling of energy with molecules | researchgate.net |
| Yields | Often lower to moderate | Generally higher | psu.edu |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times |
| Solvents | CCl₄ (classic), CH₂Cl₂, Chloroform (B151607) | Diethyl Carbonate, Ethyl Acetate, DMF, DMSO | psu.edursc.orgnih.gov |
Detailed Synthetic Routes and Reaction Conditions
Optimization of Reaction Parameters for Di-Boc Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. wikipedia.org While mono-Boc protection of primary amines is routine, the synthesis of N,N-di-Boc-protected amines, such as the one in the target molecule, requires careful optimization of reaction conditions to overcome the steric hindrance and reduced nucleophilicity of the intermediate N-mono-Boc-amine.
The choice of solvent and catalyst plays a pivotal role in the efficiency of the di-Boc protection reaction. A variety of systems have been explored for the N-tert-butoxycarbonylation of amines.
Solvent Effects: Reactions are typically performed in solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or dichloromethane (B109758). fishersci.co.uk However, greener approaches using water or even solvent-free conditions have been developed. organic-chemistry.orgsemanticscholar.org For instance, stirring the amine with di-tert-butyl dicarbonate in molten form without any solvent has been shown to be an effective technique. semanticscholar.org In some cases, biphasic systems (e.g., chloroform and water) are employed. fishersci.co.uk The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and catalyst has also been reported to efficiently promote mono-N-Boc protection. organic-chemistry.org
Catalytic Activation: While the reaction can proceed without a catalyst, bases are commonly used to deprotonate the amine, increasing its nucleophilicity. 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst, often used in acetonitrile. chemicalbook.comwikipedia.org Other bases include sodium hydroxide (B78521) and sodium bicarbonate. fishersci.co.uk In addition to bases, Lewis acids and even Brønsted acids have been employed as catalysts. semanticscholar.org Iodine has been shown to be a practical and efficient catalyst for protection using (Boc)₂O under solvent-free conditions at room temperature. organic-chemistry.org More recently, heterogeneous catalysts like sulfonated reduced graphene oxide have been utilized, offering the advantages of being metal-free and reusable. thieme-connect.com
Temperature: Boc protection reactions are generally conducted at room temperature or with moderate heating (e.g., 40 °C). fishersci.co.uk Higher temperatures are typically avoided to prevent potential side reactions or decomposition of the Boc anhydride. However, simply heating some Boc-protected amines can lead to deprotection, a process that can occur in water at elevated temperatures. acsgcipr.org The thermal stability of the Boc group is generally good under neutral or basic conditions at moderate temperatures like 37 °C. researchgate.net
Stoichiometry: For mono-protection, a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) is typically used. To achieve di-protection, a larger excess of the Boc-anhydride and often a stronger base or more forcing conditions are necessary. The second Boc group addition is significantly slower than the first due to the electron-withdrawing nature and steric bulk of the first Boc group. It is crucial to control the stoichiometry to avoid the formation of unwanted side products. researchgate.net Insufficient (Boc)₂O will lead to incomplete reaction, leaving mono-protected amine as the major product.
Di-tert-butyl Dicarbonate ((Boc)₂O): This is the most widely used reagent for introducing the Boc protecting group. wikipedia.orgscientificlabs.com It is a stable, commercially available solid that reacts with amines to form the corresponding N-Boc carbamate (B1207046). chemicalbook.comsigmaaldrich.com The mechanism involves the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride. total-synthesis.com
Alternative Reagents: While (Boc)₂O is dominant, other reagents capable of installing a Boc group exist, such as Boc-ONH₂ and Boc-N₃, though they are less common. semanticscholar.org For the guanylation of amines followed by protection, reagents like N,N′-di-Boc-thiourea can be activated with reagents like cyanuric chloride, avoiding the use of heavy metals like mercury. researchgate.net
The selection of reagents and conditions must be carefully tailored to the specific substrate to maximize the yield of the desired N,N-di-Boc product while minimizing side reactions.
Table 3: Summary of Conditions for Di-Boc Protection
| Parameter | Conditions / Reagents | Purpose / Effect | Citations |
|---|---|---|---|
| Boc Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Primary source of the tert-butoxycarbonyl group. | wikipedia.orgscientificlabs.com |
| Catalysts | DMAP, NaOH, Iodine, Lewis Acids, Sulfonated Reduced Graphene Oxide | To activate the amine and/or the (Boc)₂O, accelerating the reaction. | chemicalbook.comorganic-chemistry.orgwikipedia.orgthieme-connect.com |
| Solvents | THF, Acetonitrile, Dichloromethane, Water, Solvent-free | Provides the medium for the reaction; choice affects reaction rate and greenness. | organic-chemistry.orgfishersci.co.uksemanticscholar.org |
| Temperature | Room Temperature to 40 °C | Optimized to ensure reaction completion without causing degradation. | fishersci.co.ukresearchgate.net |
| Stoichiometry | >2 equivalents of (Boc)₂O | A significant excess is required to drive the reaction towards di-protection. | researchgate.net |
Bromination of N,N-Di-Boc-amino Alcohols
The conversion of the hydroxyl group in N,N-Di-Boc-4-aminobutan-1-ol to a bromide is a critical transformation. The stability of the acid-labile di-Boc protecting group is a primary consideration in selecting the appropriate brominating agent and reaction conditions. While direct synthesis details for this specific di-Boc compound are not prevalent, the bromination of alcohols bearing single N-Boc groups is well-documented, and these methods are applicable. For instance, the bromination of 4-(Boc-amino)-1-butanol is a known process. The general stability chart for the Boc group indicates it is tolerant to various oxidative conditions, including Br₂, but sensitive to strong acids. organic-chemistry.org
N-Bromosuccinimide (NBS) is a preferred reagent for the bromination of alcohols, especially in substrates containing acid-sensitive functional groups. vcu.edu It serves as a convenient and safer solid substitute for liquid bromine, providing a low, constant concentration of Br₂ in the reaction medium. wuxiapptec.com This controlled delivery minimizes side reactions that can occur with a high concentration of bromine, such as reactions with the protecting group itself. wuxiapptec.com
The bromination of alcohols using NBS often proceeds via the Appel reaction, which involves a phosphine (B1218219) reagent like triphenylphosphine (PPh₃). In this process, PPh₃ and NBS form a phosphonium (B103445) bromide salt in situ. The alcohol then attacks this species, and subsequent rearrangement and elimination yield the desired alkyl bromide and triphenylphosphine oxide.
Table 1: Common Reagents for Alcohol Bromination
| Reagent System | Description | Advantages |
|---|---|---|
| NBS / PPh₃ | N-Bromosuccinimide and Triphenylphosphine | Mild conditions, high yield, suitable for acid-sensitive substrates. vcu.edu |
| PBr₃ | Phosphorus tribromide | Effective for primary and secondary alcohols, but can generate acidic byproducts (HBr). |
| CBr₄ / PPh₃ | Carbon tetrabromide and Triphenylphosphine | Appel reaction conditions, good for converting primary and secondary alcohols. |
The use of NBS is particularly advantageous as it avoids the strongly acidic conditions generated by reagents like phosphorus tribromide (PBr₃), thereby preserving the integrity of the N,N-di-Boc moiety. medchemexpress.com
For the synthesis of this compound from its corresponding alcohol, the substrate is achiral, meaning it does not have a stereocenter. Therefore, stereochemical control in the context of creating specific enantiomers or diastereomers is not applicable.
However, the concept of "control" in this reaction pertains to regioselectivity and chemoselectivity. The primary goal is to ensure that bromination occurs exclusively at the terminal hydroxyl group without affecting the N,N-di-Boc protected amine. The choice of mild reagents like NBS is crucial for this chemoselectivity. vcu.eduwuxiapptec.com Reaction conditions must be carefully managed to prevent side reactions, such as the potential for elimination or rearrangement, although these are less likely with a primary alcohol. The stability of the Boc group is paramount; it is known to be stable under neutral and basic conditions but cleaves under acidic treatment. organic-chemistry.org Therefore, reaction conditions that generate strong acids must be avoided to prevent premature deprotection of the amine.
Purification and Isolation Techniques for N,N-Di-Boc-Aminoalkyl Bromides
Following the bromination reaction, the crude product mixture typically contains the desired this compound, unreacted starting material, the brominating agent's byproducts (e.g., triphenylphosphine oxide and succinimide (B58015) if NBS/PPh₃ is used), and any minor side products. The purification of the target compound is essential to ensure its suitability for subsequent synthetic steps.
Column chromatography is the most common method for purifying compounds of this nature. Given the presence of the two lipophilic Boc groups, the product is generally amenable to purification on normal-phase silica (B1680970) gel.
Table 2: Chromatographic Purification Parameters
| Parameter | Details | Considerations |
|---|---|---|
| Stationary Phase | Silica Gel | The slightly acidic nature of silica gel can potentially cause partial deprotection of the Boc group. chemicalforums.com |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A non-polar to moderately polar solvent system is typically effective for eluting the product. |
| Additives | Triethylamine (B128534) (~1%) | A small amount of a basic additive like triethylamine can be added to the eluent to neutralize the acidic sites on the silica gel, preventing Boc group cleavage. researchgate.net |
The progress of the purification is monitored by Thin Layer Chromatography (TLC). Fractions containing the pure product are combined, and the solvent is removed under reduced pressure. It is important to avoid excessive heat during solvent evaporation to prevent thermal degradation of the product or the protecting groups. researchgate.net In some cases, reverse-phase HPLC can be used, but the common use of acidic modifiers like trifluoroacetic acid (TFA) poses a significant risk of cleaving the Boc groups, especially during the concentration of the collected fractions. researchgate.net
Reactivity Profiles and Mechanistic Investigations of 4 N,n Di Boc Amino Butyl Bromide
Nucleophilic Substitution Reactions at the Bromine Center
The primary alkyl bromide functionality of 4-(N,N-Di-Boc-amino)butyl bromide makes it a suitable substrate for nucleophilic substitution reactions. These reactions involve the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.
SN2 Pathway Dominance and Stereochemical Inversion
Bimolecular nucleophilic substitution (SN2) is the predominant mechanism for reactions at the primary carbon center of this compound. cureffi.org This is due to the low steric hindrance around the electrophilic carbon, allowing for backside attack by the nucleophile. libretexts.org The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. cureffi.org A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center. cureffi.org While this compound itself is achiral, if the substitution were to occur at a chiral center, this inversion would be a critical stereochemical outcome. nih.gov The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. cureffi.org
Influence of the N,N-Di-Boc-Amino Group on Reactivity and Selectivity
The N,N-di-Boc-amino group exerts both electronic and steric effects on the reactivity of the adjacent alkyl bromide. Electronically, the electron-withdrawing nature of the two carbamate (B1207046) groups can have a modest influence on the electrophilicity of the carbon-bromine bond. However, the most significant impact of the N,N-di-Boc group is steric. The two bulky tert-butoxycarbonyl groups create a sterically hindered environment around the nitrogen atom and, to a lesser extent, along the butyl chain. libretexts.orgresearchgate.net This steric bulk can influence the rate of nucleophilic attack, although the primary nature of the alkyl bromide still favors the SN2 pathway. libretexts.org
The stability of the Boc protecting group is a crucial factor in these reactions. The Boc group is generally stable under basic and nucleophilic conditions, which is advantageous for many substitution reactions. organic-chemistry.org However, it is sensitive to strong acids, which can lead to its removal. researchgate.nettotal-synthesis.com The presence of two Boc groups on the nitrogen atom in this compound enhances its stability compared to a mono-Boc protected amine. researchgate.net This stability allows for a wide range of nucleophiles to be used in substitution reactions without compromising the protecting group.
Synthesis of Functionalized Alkyl-Amine Derivatives via Substitution
A primary application of this compound is in the synthesis of various functionalized alkyl-amine derivatives. sigmaaldrich.comsigmaaldrich.commedkoo.comcelluars.com By reacting it with a diverse array of nucleophiles, a butyl chain with a protected terminal amine can be introduced into different molecular scaffolds. For instance, it can be used to alkylate phenols, amines, and other nucleophilic species. sigmaaldrich.comnih.gov The resulting products, after deprotection of the Boc groups, yield primary amines that can be further elaborated. This strategy is valuable in medicinal chemistry and materials science for the synthesis of compounds with specific biological activities or properties. sigmaaldrich.comsigmaaldrich.commedkoo.comcelluars.com For example, it has been used in the synthesis of precursors for pharmacologically active agents. sigmaaldrich.comsigmaaldrich.com
| Nucleophile | Product Type | Potential Application |
| Phenoxides | N-Boc-aminoalkoxyphenyl derivatives | Glaucoma treatment precursors sigmaaldrich.comsigmaaldrich.com |
| Amines | N-alkylated amines | Building blocks for complex molecules nih.gov |
| Carbanions | Functionalized alkyl amines | Organic synthesis intermediates |
| Thiolates | Thioethers | Synthesis of sulfur-containing compounds |
| Azides | Alkyl azides | Precursors for amines via reduction |
Organometallic Cross-Coupling Reactions
Beyond traditional nucleophilic substitution, this compound can also participate in more advanced carbon-carbon bond-forming reactions, namely organometallic cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, allow for the coupling of the alkyl bromide with various organometallic reagents.
Application in Suzuki-Miyaura Coupling and Related Processes with Alkyl Halides
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org While traditionally used for coupling aryl and vinyl halides, recent advancements have extended its scope to include alkyl halides. researchgate.net this compound can serve as the alkyl halide component in such reactions. researchgate.net The general mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent (like a boronic acid or ester) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
A significant challenge in the Suzuki-Miyaura coupling of primary alkyl bromides is the potential for competing side reactions, such as β-hydride elimination. st-andrews.ac.uk However, the choice of appropriate ligands on the palladium catalyst can help to suppress these unwanted pathways. st-andrews.ac.uk The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields and selectivity in the cross-coupling of alkyl halides. researchgate.net
Chemoselectivity in Metal-Catalyzed Transformations
Chemoselectivity is a critical consideration in metal-catalyzed reactions involving multifunctional molecules like this compound. The presence of both a carbon-bromine bond and the N,N-di-Boc-amino group offers different potential sites for reaction. In palladium-catalyzed cross-coupling reactions, the catalyst selectively activates the C-Br bond for oxidative addition, leaving the N,N-di-Boc-amino group intact. researchgate.netresearchgate.net This chemoselectivity is a key advantage, allowing for the specific modification of the alkyl chain without disturbing the protected amine functionality.
In some contexts, the N-Boc group itself can be involved in cross-coupling reactions, particularly in the form of N-Boc-amides. researchgate.netresearchgate.net However, with this compound, the much greater reactivity of the alkyl bromide towards oxidative addition with typical palladium catalysts ensures that the cross-coupling occurs at the desired position. This inherent chemoselectivity makes it a reliable building block for the synthesis of complex molecules where the protected amine is intended to be unmasked at a later stage of the synthetic sequence.
| Reaction Type | Catalyst System (Typical) | Key Transformation |
| Suzuki-Miyaura Coupling | Pd(0) / Phosphine Ligand | C(sp3)-C(sp2) or C(sp3)-C(sp3) bond formation |
| Negishi Coupling | Pd(0) or Ni(0) / Ligand | C(sp3)-C(sp2) or C(sp3)-C(sp3) bond formation |
| Stille Coupling | Pd(0) / Ligand | C(sp3)-C(sp2) or C(sp3)-C(sp3) bond formation |
| Buchwald-Hartwig Amination | Pd(0) / Ligand | C-N bond formation (if aryl halide is the partner) |
Intramolecular Cyclization Reactions
A prominent reaction pathway for this compound and related N-protected aminoalkyl halides is intramolecular cyclization. This process involves the internal nucleophilic attack of the nitrogen atom on the carbon bearing the halogen, leading to the formation of cyclic structures.
Formation of Nitrogen-Containing Heterocycles
The structure of this compound is predisposed to undergo intramolecular cyclization to form a five-membered nitrogen-containing heterocycle. The primary product of this reaction is N-Boc-pyrrolidine. This cyclization is a known and often spontaneous process; for instance, commercial samples of the related compound, 4-(Boc-amino)butyl bromide, can contain approximately 5% of the cyclized product, 1-Boc-pyrrolidine, as an impurity. sigmaaldrich.com The synthesis of pyrrolidine (B122466) rings through the cyclization of N-Boc protected amino precursors is a widely utilized strategy in organic synthesis for creating various biologically active compounds and complex natural product analogues. organic-chemistry.orgnih.govnih.govrsc.org
The general transformation is illustrated below:
Image depicting the intramolecular cyclization of this compound to form N,N-Di-Boc-pyrrolidinium bromide, which upon workup or loss of a Boc group yields N-Boc-pyrrolidine.
This type of reaction is fundamental in the synthesis of various heterocyclic systems, including more complex structures like benzazepines, which can be formed through intramolecular additions to arynes. researchgate.net
Ring-Closing Mechanisms and Regioselectivity
The intramolecular cyclization of this compound proceeds through an intramolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom, despite being sterically hindered and electronically deactivated by the two Boc groups, acts as the internal nucleophile. It attacks the electrophilic carbon atom bonded to the bromine atom, displacing the bromide ion as the leaving group.
The regioselectivity of this ring-closing reaction is governed by Baldwin's rules, which predict the relative favorability of different-sized ring formations. For this compound, the cyclization leads to a five-membered ring. This is classified as a 5-exo-tet cyclization:
5 : A five-membered ring is formed.
exo : The bond being broken (C-Br) is exocyclic (outside) to the newly formed ring.
tet : The electrophilic carbon being attacked is tetrahedral (sp3 hybridized).
According to Baldwin's rules, 5-exo-tet cyclizations are highly favored due to the optimal orbital overlap between the nucleophile and the electrophilic center. In contrast, the alternative 4-exo-tet cyclization to form an azetidine (B1206935) ring from a 3-aminopropyl bromide is less favorable, and 6-endo-tet cyclizations are generally disfavored. Studies on related N-Boc protected epoxides also show a strong preference for 5-exo cyclization pathways over 6-endo pathways, unless structural factors promote the latter. rsc.org The high regioselectivity ensures that pyrrolidine is the dominant cyclic product. rsc.orgnih.gov
| Feature | Description |
| Reaction Type | Intramolecular Nucleophilic Substitution (SN2) |
| Nucleophile | N,N-Di-Boc protected amino group |
| Electrophile | Primary alkyl bromide (CH2-Br) |
| Leaving Group | Bromide ion (Br-) |
| Baldwin's Rule Classification | 5-exo-tet |
| Product | N-Boc-pyrrolidine |
| Regioselectivity | Highly favored, leading predominantly to the five-membered ring. |
Impact of N-Substitution (e.g., N-methyl effect) on Cyclization Rates
Substitution on the nitrogen atom significantly influences the rate of intramolecular cyclization. The "N-methyl effect," a specific instance of the Thorpe-Ingold effect, has been observed to accelerate cyclization reactions in related systems. researchgate.net This effect is attributed to both steric and electronic factors.
Replacing a hydrogen atom on the nitrogen with a methyl group (or another alkyl group) increases the steric compression in the open-chain form. This steric strain is partially relieved upon cyclization as the bond angles move closer to the ideal tetrahedral or ring-system angles, thus lowering the activation energy for the ring-closing step. researchgate.net
Furthermore, theoretical studies on the cyclization of N-Boc protected amino alcohols have shown that N-methylation increases the nucleophilic character of the carbamate's carbonyl oxygen. researchgate.net While in the case of this compound the nitrogen atom itself is the nucleophile, the principle of increased steric hindrance accelerating the reaction remains relevant. The presence of two bulky Boc groups already contributes to this effect. In other systems, N-methylation has been shown to direct the regiochemistry of reactions, highlighting the conformational control exerted by N-substituents. nih.gov Iridium-catalyzed cyclizations have also been developed that specifically involve the activation of an N-methyl group. rsc.org
| Factor | Impact on Cyclization Rate | Rationale |
| N-Methyl Substitution | Acceleration | Increases ground-state steric strain (Thorpe-Ingold effect), which is relieved in the transition state for cyclization. researchgate.net |
| N,N-Di-Boc Substitution | Retardation (electronically) | The electron-withdrawing nature of the two Boc groups reduces the nucleophilicity of the nitrogen atom. |
| N,N-Di-Boc Substitution | Acceleration (sterically) | The significant steric bulk of two Boc groups can favor the cyclized state to relieve steric strain, similar to the N-methyl effect. |
Reactivity of the N,N-Di-Boc Protecting Group
The N,N-di-Boc group is a robust protecting group for amines, chosen for its specific stability profile and predictable cleavage conditions.
Stability under Various Reaction Conditions
The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of reaction conditions, which is a key reason for its widespread use in multi-step organic synthesis. nih.gov This stability is largely retained, and sometimes enhanced, in the N,N-di-Boc configuration.
Basic and Nucleophilic Conditions : The Boc group is exceptionally stable towards bases and most nucleophiles. researchgate.netorganic-chemistry.orgtotal-synthesis.comnih.gov The electron-rich carbonyl carbons of the carbamate are not susceptible to nucleophilic attack, and the amide-like resonance contributes to its stability.
Catalytic Hydrogenation : Unlike other common amine protecting groups such as benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz), the Boc group is stable under conditions of catalytic hydrogenation (e.g., H2, Pd/C). researchgate.nettotal-synthesis.com This orthogonality allows for the selective deprotection of Cbz groups in the presence of Boc groups. masterorganicchemistry.com
Thermolysis : While generally stable at moderate temperatures, the Boc group can be cleaved at high temperatures (thermolytic deprotection), often in the absence of any catalyst. nih.govacs.org Recent studies have explored this in continuous flow reactors at temperatures ranging from 150 °C to over 200 °C. acs.orgnih.gov
This stability profile makes the N,N-di-Boc group compatible with a wide array of synthetic transformations on other parts of the molecule.
Mechanisms of Boc Deprotection (Acid-catalyzed hydrolysis)
The defining characteristic of the Boc protecting group is its lability under acidic conditions. researchgate.netorganic-chemistry.orgtotal-synthesis.com The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in various solvents. masterorganicchemistry.comfishersci.co.uk The mechanism proceeds through a multi-step pathway initiated by the protonation of one of the carbonyl oxygens of the Boc group. masterorganicchemistry.comcommonorganicchemistry.com
The mechanism for the deprotection of a mono-Boc group is as follows, and the di-Boc variant follows a similar, sequential process:
Protonation : A strong acid protonates the carbonyl oxygen of the carbamate. This makes the carbonyl carbon more electrophilic and weakens the adjacent ester C-O bond. commonorganicchemistry.com
Fragmentation : The protonated intermediate fragments to release a stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com This step is the rate-determining step.
Carbocation Quenching : The highly reactive tert-butyl cation is typically quenched in one of three ways: it can be trapped by a nucleophilic scavenger, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com
Decarboxylation : The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine. masterorganicchemistry.comcommonorganicchemistry.com
Final Protonation : Under the strong acidic conditions, the newly liberated amine is protonated to form its corresponding ammonium (B1175870) salt. commonorganicchemistry.com
This efficient and clean decomposition pathway, driven by the formation of two gaseous byproducts (isobutylene and carbon dioxide), makes the acid-catalyzed deprotection of Boc groups a synthetically reliable and widely used transformation. total-synthesis.comcommonorganicchemistry.com
| Condition | Stability/Reactivity | Products of Cleavage |
| Strong Acids (e.g., TFA, HCl) | Labile (Cleaved) | Free amine (as salt), tert-butyl cation (-> isobutylene), CO2 masterorganicchemistry.comcommonorganicchemistry.com |
| Strong Bases (e.g., NaOH, LDA) | Stable | No reaction researchgate.netorganic-chemistry.org |
| Nucleophiles (e.g., R-Li, Grignards) | Stable | No reaction total-synthesis.comnih.gov |
| Catalytic Hydrogenation (H2, Pd/C) | Stable | No reaction researchgate.nettotal-synthesis.com |
| High Temperature | Labile (Cleaved) | Free amine, isobutylene, CO2 nih.govacs.org |
Chemoselective Cleavage in Multi-Functionalized Molecules
The strategic removal of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex, multi-functionalized molecules. The N,N-di-Boc (di-tert-butyloxycarbonyl) group, while robust, presents a unique challenge and opportunity for chemoselective cleavage. In the context of this compound, the primary challenge lies in selectively cleaving one or both Boc groups without affecting the alkyl bromide moiety or other sensitive functionalities that might be present in a larger synthetic intermediate. The N,N-di-Boc group is often employed as a stable phthalimide (B116566) equivalent in reactions like the Gabriel and Mitsunobu syntheses. researchgate.net Its selective deprotection is therefore highly desirable. researchgate.net
Research into the deprotection of N,N-di-Boc protected amines has yielded several methods that offer high chemoselectivity, allowing for the targeted removal of one Boc group to furnish the mono-Boc protected amine or the complete removal of both. These methodologies are directly applicable to understanding the reactivity of this compound.
Iron(III)-Catalyzed Selective Deprotection
A highly practical and sustainable method for the selective deprotection of N,N-diprotected amines and amino acids utilizes catalytic amounts of iron(III) salts. csic.es Studies on substrates such as N,N-Boc,Ts-amino acid esters have demonstrated that iron(III) chloride can efficiently catalyze the selective removal of one N-Boc group. csic.es This process is notable for its clean reaction profile, often not requiring extensive purification. csic.es The reaction proceeds effectively even in the presence of other protecting groups like N-Cbz, showcasing its orthogonality. csic.es For a molecule like this compound, this method would be expected to selectively yield 4-(N-Boc-amino)butyl bromide, leaving the C-Br bond intact. The best results were obtained with either a stoichiometric or catalytic amount of FeCl3, sometimes in combination with TMSCl. csic.es
Selectfluor-Mediated Cleavage
In a different approach, Selectfluor has been identified as an effective reagent for the chemoselective removal of a single Boc group from di-protected amines. researchgate.net The reaction is typically conducted in acetonitrile (B52724) under mild conditions. researchgate.net This method's value is highlighted by its operational simplicity and the solid, easy-to-handle nature of Selectfluor. researchgate.net An investigation into the deprotection of a di-Boc protected phenylalanine derivative using Selectfluor resulted in the selective formation of the mono-Boc protected product. researchgate.net This suggests that this compound would similarly undergo selective mono-deprotection under these conditions.
Other Reagents for Selective Cleavage
Several other reagent systems have been developed for the chemoselective deprotection of N-Boc groups, which can be extended to di-Boc systems.
Bismuth(III) Trichloride : This reagent has been used for the selective deprotection of N-Boc groups in amino acids and peptides, achieving excellent yields in a mixture of acetonitrile and water. researchwithrutgers.com Significantly, acid-labile groups such as tert-butyl esters were unaffected, indicating a high degree of chemoselectivity. researchwithrutgers.com
Cesium Carbonate/Imidazole (B134444) : An investigation into Suzuki coupling reactions unexpectedly revealed that a Cs2CO3 and imidazole system in acetonitrile at 70°C could efficiently cleave a Boc group from a di-Boc protected tryptophan derivative. umich.edu This basic condition offers an alternative to the more common acidic deprotection methods. umich.edu
The table below summarizes key research findings on the selective deprotection of di-Boc protected amines, which serve as a model for the reactivity of this compound.
| Substrate Model | Reagent/Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|---|
| N,N-Boc,Ts-aspartic acid dimethyl ester | FeCl3 (catalytic or stoichiometric) | Acetonitrile, Room Temperature | Selective cleavage of one N-Boc group in quantitative yield. | csic.es |
| Di-Boc protected phenyl alanine | Selectfluor | Acetonitrile, 50 °C, 10 h | Selective removal of one Boc group. | researchgate.net |
| N,N-Di-Boc-tryptophan methyl ester | Cs2CO3, Imidazole | Acetonitrile, 70 °C | Selective cleavage to mono-Boc product. | umich.edu |
| N-Boc protected amino acids | BiCl3 | Acetonitrile/Water, 55 °C | Selective N-Boc cleavage with acid-labile esters remaining intact. | researchwithrutgers.com |
The mechanism of Boc group cleavage is generally acid-catalyzed, proceeding through protonation of the carbamate carbonyl followed by fragmentation to release the stable tert-butyl cation, which then forms isobutylene. youtube.comresearchgate.net Kinetic studies have shown that the reaction rate can have a second-order dependence on the concentration of acid, such as HCl. researchgate.netnih.gov In the case of Lewis acid catalysis, such as with iron(III) or bismuth(III), the mechanism involves coordination of the Lewis acid to the carbonyl oxygen, enhancing its electrophilicity and facilitating the departure of the tert-butyloxy group.
The orthogonality of the N-Boc group is a critical feature, as it is stable to most nucleophiles and bases, allowing for the use of base-labile protecting groups like Fmoc in the same synthetic sequence. organic-chemistry.org The methods described for the chemoselective cleavage of the di-Boc group in this compound preserve this orthogonality, providing a versatile toolkit for synthetic chemists.
Strategic Applications in Complex Organic Synthesis
Building Block for Natural Product Synthesis
The utility of 4-(N,N-Di-boc-amino)butyl bromide as a versatile synthon extends to the challenging field of natural product synthesis, where precise control over reactivity and stereochemistry is paramount. Its four-carbon chain and masked amino functionality are readily incorporated into complex molecular topographies.
Integration into Macrocyclic and Polycyclic Architectures
The construction of macrocyclic and polycyclic natural products often requires the assembly of linear precursors that are subsequently cyclized. This compound can serve as a key fragment in the synthesis of these linear chains. The alkyl bromide terminus allows for facile C-C bond formation through reactions with a variety of nucleophiles, such as carbanions, enolates, or organometallic reagents. Following the elaboration of the carbon skeleton, the di-Boc protected amine can be deprotected, typically under acidic conditions, to reveal the primary amine. This newly liberated amine can then participate in intramolecular reactions, such as amide bond formation or reductive amination, to forge the macrocyclic or polycyclic ring system. The steric bulk of the di-Boc group can also play a role in directing the conformation of the linear precursor, potentially influencing the stereochemical outcome of the cyclization step.
Role in the Construction of Bioactive Scaffolds
Many bioactive natural products feature nitrogen-containing scaffolds that are crucial for their biological activity. This compound provides a reliable method for introducing a four-carbon chain with a latent amino group into these scaffolds. For instance, in the synthesis of alkaloids or polyamine natural products, this reagent can be used to append a butylamine (B146782) side chain to a core structure. The robust nature of the di-Boc protecting group ensures its stability throughout multi-step synthetic sequences, allowing for a wide range of chemical transformations to be performed on other parts of the molecule before the final deprotection and functionalization of the amine.
Synthesis of Nitrogen Heterocycles and Scaffolds
The synthesis of saturated nitrogen heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals. This compound is a precursor for the formation of several important classes of these heterocycles.
Preparation of Pyrrolidines, Piperidines, and Azepanes
While the direct cyclization of this compound is not a standard route to pyrrolidine (B122466) due to the non-nucleophilic nature of the di-Boc protected nitrogen, it serves as a valuable starting material for their synthesis through multi-step sequences. For example, the bromide can be displaced by a carbon nucleophile that contains a masked functional group. After deprotection of the amine, intramolecular cyclization can be induced.
More directly, related N-protected 4-aminobutyl halides are key precursors to larger rings. For instance, the synthesis of piperidines (six-membered rings) and azepanes (seven-membered rings) can be achieved by reacting a suitable N-protected aminobutyl halide with a two-carbon or three-carbon synthon, respectively, followed by cyclization. While the di-Boc variant itself is less common in these specific applications due to the aforementioned reactivity constraints, the underlying principle of using a protected aminobutyl fragment is a well-established strategy.
| Heterocycle | Ring Size | General Synthetic Strategy Component |
| Pyrrolidine | 5-membered | Intramolecular cyclization of a functionalized 4-aminobutyl precursor. |
| Piperidine | 6-membered | Combination of a C4 and a C2 fragment followed by cyclization. |
| Azepane | 7-membered | Combination of a C4 and a C3 fragment followed by cyclization. |
Role in Annulation and Ring-Expansion Reactions
Annulation reactions, which involve the formation of a new ring onto an existing one, can potentially utilize this compound. A substrate could be alkylated with the reagent, and following deprotection, the resulting primary amine could participate in an intramolecular cyclization to form a fused ring system.
In ring-expansion reactions, a cyclic ketone could be reacted with a reagent derived from this compound, for example, a Grignard reagent. Subsequent rearrangement, such as a Beckmann or Schmidt rearrangement, after deprotection of the amine, could lead to the formation of a larger, nitrogen-containing ring. The stability of the di-Boc group would be advantageous in preventing side reactions during the initial carbon-carbon bond-forming step.
Precursor for Pharmacologically Relevant Compounds (General Classes)
The structural motif of a butylamine chain is present in a wide array of pharmacologically active compounds. The ability to introduce this unit in a protected form, as offered by this compound, is of significant interest in medicinal chemistry. This reagent can be used in the synthesis of various classes of compounds, including but not limited to, enzyme inhibitors, receptor agonists and antagonists, and ion channel modulators. The final deprotected primary amine often serves as a key interaction point with the biological target, forming salt bridges or hydrogen bonds. The versatility of the primary amine allows for its further elaboration into ureas, sulfonamides, and other functional groups, enabling the fine-tuning of the pharmacological profile of the target molecule.
Design of Novel Aminoalkyl Derivatives
There is no specific information available in the search results detailing the use of this compound in the design of novel aminoalkyl derivatives.
Intermediate for Analogs of Biologically Active Molecules
While the mono-Boc analogue is a key intermediate for various biologically active molecules, including potential treatments for glaucoma and HIV, no specific examples of this compound being used for the synthesis of analogs of biologically active molecules were found in the search results. sigmaaldrich.commedkoo.comcelluars.comsigmaaldrich.com
Diversification of Compound Libraries through Alkyl Halide Functionalization
The functionalization of molecules via alkyl halides is a common strategy for diversifying compound libraries. For instance, alkylation of active methylene (B1212753) groups, such as in the synthesis of 2,5-substituted 1,3,4-oxadiazoles, demonstrates how alkyl bromides can be used to introduce new substituents and expand a library of compounds. acs.orgacs.org Similarly, the alkylation of N-Boc protected aminopyridines is another route to generate new biologically active compounds. nih.gov However, no specific studies or examples were found that utilize this compound for this purpose.
Advanced Analytical and Computational Studies
Spectroscopic Characterization of Synthetic Intermediates and Products
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 4-(N,N-Di-boc-amino)butyl bromide. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information regarding the compound's atomic connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their electronic environment. The protons of the tert-butoxycarbonyl (Boc) groups would appear as a prominent singlet due to the magnetic equivalence of the nine protons on each tert-butyl group. The methylene (B1212753) protons of the butyl chain would present as distinct multiplets, with their chemical shifts influenced by the adjacent nitrogen and bromine atoms.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the Boc groups would resonate at a characteristic downfield position. The carbons of the tert-butyl groups and the butyl chain would also exhibit distinct signals.
While specific experimental data for this compound is not widely available in peer-reviewed literature, expected chemical shifts can be predicted based on the analysis of similar structures and the known effects of the functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| (CH₃)₃C- | ~1.4 - 1.5 | Singlet |
| -CH₂-CH₂-N- | ~1.7 - 1.9 | Multiplet |
| -CH₂-CH₂-Br | ~1.9 - 2.1 | Multiplet |
| -CH₂-N- | ~3.3 - 3.5 | Triplet |
| -CH₂-Br | ~3.4 - 3.6 | Triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| (CH₃)₃C - | ~28 |
| C (CH₃)₃ | ~80 |
| -C H₂-CH₂-N- | ~25 |
| -C H₂-CH₂-Br | ~30 |
| -C H₂-N- | ~45 |
| -C H₂-Br | ~33 |
| C =O | ~155 |
It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would likely be used to observe the molecular ion or a related adduct.
Given the presence of two bulky Boc groups, the molecule may be prone to fragmentation even under soft ionization conditions. Common fragmentation pathways could include the loss of one or both Boc groups, or cleavage of the butyl chain. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition. While specific experimental mass spectra for this compound are not readily found in the literature, the expected mass of common adducts can be calculated.
Table 3: Predicted m/z Values for Common Adducts of this compound in Mass Spectrometry
| Adduct | Chemical Formula | Predicted m/z |
| [M+H]⁺ | [C₁₄H₂₆BrNO₄ + H]⁺ | 352.1123 |
| [M+Na]⁺ | [C₁₄H₂₆BrNO₄ + Na]⁺ | 374.0942 |
| [M+K]⁺ | [C₁₄H₂₆BrNO₄ + K]⁺ | 390.0682 |
*M represents the molecular weight of this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. In the IR spectrum of this compound, the most prominent absorption bands would be associated with the carbonyl groups of the Boc protectors.
The C-H stretching and bending vibrations of the alkyl groups would also be visible. The presence of the C-Br bond would be indicated by a characteristic absorption in the fingerprint region of the spectrum.
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
| Carbonyl | C=O stretch | ~1700 - 1750 |
| Alkyl | C-H stretch | ~2850 - 3000 |
| Alkyl | C-H bend | ~1370 - 1470 |
| tert-Butyl | C-H bend | ~1365 and ~1390 (characteristic doublet) |
| Alkyl Bromide | C-Br stretch | ~500 - 600 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation of this compound from starting materials, by-products, and other impurities, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase.
The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve good separation of the target compound from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl groups of the Boc protectors exhibit some UV absorbance. A diode array detector (DAD) could provide additional information about the spectral properties of the separated components.
While a specific, validated HPLC method for this compound is not published, a general approach can be outlined.
Table 5: General Parameters for HPLC Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Due to its relatively high molecular weight and the presence of polar functional groups, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. However, it is possible that under optimized conditions, direct GC analysis could be performed.
A GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. A mass spectrometer is often used as the detector (GC-MS), providing both retention time and mass spectral data for high-confidence identification.
Given the limited information, a hypothetical GC method would need careful development, particularly concerning the inlet temperature to ensure efficient vaporization without thermal degradation of the Boc groups.
Table 6: General Parameters for GC-MS Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C (to be optimized) |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |
| Detector | Mass Spectrometer (MS) |
Computational Chemistry and Mechanistic Insights
Computational chemistry provides powerful tools to understand the reactivity and properties of molecules like this compound at an atomic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can elucidate reaction mechanisms, such as those for deprotection or substitution reactions.
Furthermore, DFT calculations can be used to investigate the reactivity of the bromide moiety. The calculations could model the transition states and reaction energies for nucleophilic substitution reactions, providing insight into the feasibility and kinetics of such transformations. For instance, DFT could predict the energy barriers for the reaction of this compound with various nucleophiles.
Transition state analysis, often performed in conjunction with DFT calculations, is crucial for understanding the kinetics and mechanism of a chemical reaction. For this compound, this analysis could be applied to its formation or subsequent reactions.
For the deprotection of the N-Boc groups, computational modeling can locate the transition state structures. acs.org For example, in thermolytic deprotection, a concerted proton transfer mechanism has been supported by computational studies. nih.govacs.org The energy of this transition state would determine the reaction rate.
Similarly, for nucleophilic substitution at the butyl bromide, transition state analysis could differentiate between an SN1 and SN2 mechanism. By calculating the energies of the respective transition states and any intermediates, the preferred reaction pathway can be determined. These calculations would also provide the activation energy, which is directly related to the reaction rate.
Computational methods can predict the reactivity and selectivity of this compound. A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the rate of deprotection. nih.govacs.org This suggests that computational models could predict the relative ease of removing the Boc groups.
For the bromide, its reactivity towards nucleophiles can also be predicted. DFT calculations can be used to compute molecular properties like electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO). These properties help in identifying the electrophilic and nucleophilic sites within the molecule and predicting its reactivity.
In a molecule with multiple reactive sites like this compound, computational studies can predict the selectivity of a reaction. For example, under certain conditions, a reagent could potentially react at the bromide or at one of the Boc groups. DFT calculations could predict the more favorable reaction pathway by comparing the activation energies for each possibility.
The presence of two bulky tert-butoxycarbonyl (Boc) groups on the same nitrogen atom in this compound introduces significant steric hindrance. This steric crowding influences the molecule's conformation, which in turn affects its reactivity.
Conformational analysis, using computational methods like molecular mechanics or DFT, can identify the most stable (lowest energy) conformations of the molecule. These studies would reveal the preferred spatial arrangement of the di-Boc-amino group and the butyl bromide chain. The bulky t-butyl groups are expected to orient themselves to minimize steric repulsion. This conformational preference can impact the accessibility of the reactive sites, namely the nitrogen atom and the carbon bearing the bromine. For instance, certain conformations might shield the bromine atom, hindering the approach of a nucleophile.
Green Chemistry Approaches in Synthesis and Derivatization
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis and derivatization of this compound.
The protection of amines with a Boc group is a widely used reaction in organic synthesis. nih.gov Traditional methods often involve the use of organic solvents and bases. fishersci.co.uk Green chemistry approaches aim to replace these with more environmentally benign alternatives.
Several green protocols for the N-Boc protection of amines have been developed, which could be adapted for the synthesis of the di-Boc precursor to this compound. These include:
Solvent-free conditions: Performing the reaction without a solvent, or in environmentally friendly solvents like water, reduces waste and potential environmental impact. nih.govelsevierpure.com
Catalyst-free conditions: Some methods have been developed that proceed without a catalyst, simplifying the reaction and purification process. nih.gov
Use of heterogeneous catalysts: Solid acid catalysts, such as Amberlite-IR 120 resin or Indion 190 resin, can be used for N-Boc protection. scispace.com These catalysts are easily separated from the reaction mixture by filtration and can often be reused, making the process more sustainable. scispace.com
Water-mediated reactions: The use of water as a solvent for N-Boc protection has been shown to be effective and environmentally friendly. nih.gov
For derivatization reactions of this compound, green chemistry principles would favor the use of non-toxic reagents and solvents, and processes that are atom-economical. For example, the development of catalytic methods for nucleophilic substitution would be a greener alternative to stoichiometric reactions.
The following table summarizes some green chemistry approaches applicable to the synthesis of Boc-protected amines:
| Green Approach | Example Catalyst/Condition | Advantages |
| Solvent-free | Picric acid elsevierpure.com | Reduced waste, eco-friendly. elsevierpure.com |
| Heterogeneous Catalysis | Amberlite-IR 120 | Easy catalyst separation and recycling. |
| Water-mediated | Water-acetone system nih.gov | Environmentally benign solvent, often high yields. nih.gov |
| Catalyst-free | Water : acetone (B3395972) at room temp nih.gov | Simplified procedure, no catalyst contamination. nih.gov |
Solvent-Free or Aqueous Reaction Conditions
The use of volatile organic solvents in chemical synthesis is a major contributor to environmental pollution. Consequently, the development of solvent-free or aqueous reaction systems is a key goal in green chemistry. While specific literature on the solvent-free or aqueous synthesis of this compound is not abundant, general methods for the N-tert-butoxycarbonylation (Boc protection) of amines provide a strong basis for developing such protocols.
The formation of Boc-protected amines is commonly achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and can be performed under aqueous conditions. organic-chemistry.org The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Furthermore, specific reagents like Boc-DMT have been developed for the efficient Boc protection of amines in aqueous media. organic-chemistry.org
Solvent-free conditions represent another significant advancement. Research has shown that chemoselective N-tert-butoxycarbonylation of amines can be achieved at room temperature under solvent-free conditions using perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) as a highly efficient and reusable catalyst. organic-chemistry.org Another approach involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) which can act as both a recyclable solvent and a catalyst for the mono-N-Boc protection of various amines. organic-chemistry.org The use of surfactants like cetyltrimethyl ammonium (B1175870) bromide (CTAB) has also been shown to promote reactions "on water," eliminating the need for additional organic solvents in other types of syntheses, a principle that could be applied here. researchgate.net
| Condition | Reagents/Catalyst | Key Findings | Source |
|---|---|---|---|
| Aqueous Media | Boc-DMT | Allows for the efficient introduction of the Boc group in water. | organic-chemistry.org |
| Solvent-Free | (Boc)₂O with HClO₄–SiO₂ | Provides a reusable catalytic system for N-Boc protection without any solvent. | organic-chemistry.org |
| Recyclable Solvent | (Boc)₂O with HFIP | HFIP acts as both a recyclable solvent and a catalyst for the reaction. | organic-chemistry.org |
| "On Water" | CTAB (surfactant) | Demonstrates the principle of using surfactants to facilitate reactions in water, reducing organic solvent use. | researchgate.net |
Catalyst Design for Sustainable Transformations
The design of efficient and recyclable catalysts is a cornerstone of sustainable chemistry, aiming to replace stoichiometric reagents that generate significant waste. For the synthesis and subsequent transformation of Boc-protected compounds, several catalytic systems have been developed.
Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. A yttria-zirconia-based Lewis acid has been shown to be an excellent and recyclable catalyst for the t-butoxycarbonylation of a wide range of amines with (Boc)₂O. semanticscholar.org Ionic liquids, specifically 1-alkyl-3-methylimidazolium cations, have also been employed to efficiently catalyze the N-tert-butyloxycarbonylation of amines, where the ionic liquid activates the (Boc)₂O. organic-chemistry.org
In the context of related transformations, iron(III) salts have emerged as sustainable, inexpensive, and non-toxic catalysts for the selective deprotection of the N-Boc group. csic.es This provides a greener alternative to traditional methods that use stoichiometric amounts of strong acids. csic.es Furthermore, nickel boride, prepared in situ from nickel(II) chloride and sodium borohydride, is an environmentally benign catalyst used for the reduction of nitriles to furnish Boc-protected amines in a one-pot procedure. organic-chemistry.org
| Catalyst | Transformation | Advantages | Source |
|---|---|---|---|
| Yttria-Zirconia based Lewis Acid | N-Boc Protection | Heterogeneous, reusable, and highly efficient. | semanticscholar.org |
| Ionic Liquids | N-Boc Protection | Acts as a catalyst and can potentially be recycled. | organic-chemistry.org |
| Iron(III) Salts | N-Boc Deprotection | Sustainable, inexpensive, non-toxic, and catalytic. | csic.es |
| Nickel Boride | Formation of Boc-protected amines from nitriles | Environmentally benign and allows for one-pot synthesis. | organic-chemistry.org |
Challenges, Opportunities, and Future Research Directions
Addressing Selectivity Issues in Multi-Functionalized Systems
In the context of multi-functionalized molecules, achieving chemoselectivity is paramount. nih.gov The di-Boc group on 4-(N,N-Di-boc-amino)butyl bromide is a primary tool for achieving such selectivity, preventing the amino group from participating in undesired side reactions during transformations at the alkyl bromide terminus. libretexts.org
However, challenges arise when selective deprotection is required. While the complete removal of both Boc groups is typically straightforward under strong acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), the selective removal of a single Boc group to yield the mono-Boc protected amine is a more complex task. ontosight.aifishersci.co.uk This transformation is highly desirable as it unmasks a reactive N-H bond for subsequent functionalization while maintaining a degree of protection. Future research will likely focus on developing milder and more selective deprotection protocols.
Another challenge lies in reactions involving other acid-labile groups within the same molecule. The conditions required for Boc deprotection can inadvertently cleave other protecting groups, necessitating a carefully planned orthogonal protection strategy. organic-chemistry.org An orthogonal strategy allows for the deprotection of one group under a specific set of conditions while leaving others intact. organic-chemistry.org For instance, pairing the acid-labile Boc group with a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc) or a group removable by hydrogenolysis such as Carboxybenzyl (Cbz) is a common approach in peptide synthesis and could be applied here. organic-chemistry.orgmasterorganicchemistry.com
Table 1: Research Focus on Selectivity
| Research Area | Objective | Potential Methods |
|---|---|---|
| Selective Mono-Deprotection | Removal of one Boc group to form 4-(N-Boc-amino)butyl bromide. | Titrated acid catalysis, enzymatic deprotection, novel reagent development. |
| Orthogonal Strategies | Protecting other functional groups that remain stable during Boc-group manipulation. | Utilizing base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups. masterorganicchemistry.com |
| Substrate-Controlled Reactivity | Leveraging the steric and electronic effects of the di-Boc group to influence reactions at remote sites. | Directed metalation, conformational control of reactivity. |
Development of Novel Catalytic Systems for Efficient Transformations
The primary reactive site of this compound is the C-Br bond, making it an excellent substrate for a variety of catalytic cross-coupling reactions. The development of novel catalytic systems is crucial for expanding the synthetic utility of this building block. Palladium-catalyzed reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
Systems like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling can be employed to introduce diverse functionalities at the terminus of the butyl chain. rsc.orguwindsor.ca A significant area of research is the design of highly active and selective catalysts that operate under mild conditions and tolerate a wide range of functional groups. researchgate.netberkeley.edu For instance, using sterically hindered chelating alkyl phosphine (B1218219) ligands can lead to significant rate accelerations in palladium-catalyzed amination reactions. berkeley.edu
Furthermore, copper-catalyzed reactions, often promoted by amino acids like L-proline or N-methylglycine, have emerged as a cost-effective and efficient method for C-N bond formation between aryl halides and amines. nih.gov Adapting these systems for the alkyl bromide of our title compound could provide valuable alternative pathways. Research is also directed towards using more sustainable and earth-abundant metal catalysts, such as those based on iron or cobalt, to replace precious metals like palladium. researchgate.netrsc.org
Table 2: Catalytic Transformations for this compound
| Reaction Type | Catalyst System (Example) | Product Type |
|---|---|---|
| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands (e.g., P(t-Bu)₃). uwindsor.caberkeley.edu | Substituted amines. |
| Suzuki-Miyaura Coupling | Pd(OAc)₂/SPhos. rsc.org | Aryl- or vinyl-substituted derivatives. |
| Heck Coupling | Palladium catalysts. | Alkenyl-substituted derivatives. |
| Copper-Catalyzed Coupling | CuI / L-proline. nih.gov | N-alkylated heterocycles or amines. |
| Yttria-Zirconia Catalysis | Yttria-zirconia based Lewis acids for Boc protection. umich.edu | Synthesis of the precursor itself. |
Exploration of Alternative Protecting Group Strategies for Aminoalkyl Halides
Carbamates are a popular class of protecting groups for amines because they are easy to install, inert to many reaction conditions, and can be removed without affecting amide bonds. masterorganicchemistry.com Key alternatives to the Boc group include:
Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is readily cleaved by bases, such as piperidine. masterorganicchemistry.comug.edu.pl This makes it an excellent orthogonal partner to the acid-labile Boc group. researchgate.net
Carboxybenzyl (Cbz or Z): The Cbz group is stable to both mild acids and bases but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C). fishersci.co.ukmasterorganicchemistry.com This provides another layer of orthogonality.
Benzyl (B1604629) (Bn): Similar to Cbz, the benzyl group can be attached via N-benzylation with a benzyl halide and removed by hydrogenolysis. fishersci.co.uk
The development of novel protecting groups with unique cleavage conditions continues to be an active area of research. The ideal protecting group should be inexpensive, easy to introduce and remove in high yield, and stable to a wide range of reagents.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of reaction control, scalability, and safety. vapourtec.com The integration of this compound into flow chemistry platforms presents a significant opportunity for process optimization.
Nucleophilic substitution reactions involving the alkyl bromide can be performed with precise temperature control and short reaction times in a microreactor, often leading to higher yields and fewer byproducts compared to batch processing. beilstein-journals.org For example, problematic reactions in batch, such as those prone to side-product formation, can show marked improvement in flow systems. beilstein-journals.org
Furthermore, deprotection steps can be efficiently conducted in flow. Selective thermal deprotection of N-Boc groups without an acid catalyst has been demonstrated in continuous flow systems, offering a greener alternative to traditional methods. nih.gov This approach could potentially be fine-tuned for the selective mono-deprotection of the di-Boc group through precise temperature control. nih.gov The automation of these flow processes enables high-throughput synthesis and optimization, accelerating the discovery of new molecules and materials. vapourtec.com The synthesis of marine drugs and other complex molecules has already benefited from the adoption of continuous flow methodologies for steps like amide bond formation and coupling reactions. nih.gov
Potential for Advanced Materials Science Applications
The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. After reaction at the bromide terminus, the di-Boc group can be removed to reveal a primary amine, which can then be used for further functionalization or polymerization.
This "click-and-modify" strategy is particularly useful in materials science for applications such as:
Dendrimer Synthesis: Dendrimers are highly branched, well-defined macromolecules. This building block could be used in a divergent synthesis approach, where the bromide is reacted to form one generation, followed by deprotection of the amine and reaction with more building blocks to create the next generation. celluars.com
Polymer Synthesis: It can be used to synthesize end-functionalized polymers or to create monomers for polymerization. For example, palladium-catalyzed amination chemistry has been used to create regiodefined polymeric triarylamines. berkeley.edu
Surface Modification: Surfaces (e.g., nanoparticles, self-assembled monolayers) can be functionalized by first reacting with the alkyl bromide and then deprotecting the amine to introduce reactive sites for conjugating biomolecules, dyes, or other functional moieties. celluars.com
Synthesis of Bioactive Scaffolds: The compound is a precursor for various pharmacologically relevant structures. It has been used in the synthesis of aloperine (B1664794) derivatives with anti-HIV potential and in the modification of inhibitors for protein kinases like CK2. medkoo.comchemicalbook.comsigmaaldrich.com
The ability to create precisely structured materials with tailored properties opens up possibilities in fields ranging from drug delivery and diagnostics to catalysis and electronics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-(N,N-Di-boc-amino)butyl bromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Boc protection of a primary amine followed by alkylation. For example, the amine group in 4-aminobutanol is first protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF/DCM), followed by bromination using PBr₃ or CBr₄ in a non-polar solvent. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.2 amine:Boc₂O) critically affect yield . Purification via flash chromatography (hexane/EtOAc) or recrystallization is recommended. Yield optimization studies suggest that excess brominating agent (>1.5 eq) reduces side products like di-brominated species .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and FT-IR for verification. Key NMR signals include:
- Boc groups: δ 1.4 ppm (singlet, 18H for two Boc groups).
- Methylene protons adjacent to bromide: δ 3.3–3.5 ppm (multiplet).
IR should show C=O stretches at ~1680–1720 cm⁻¹ (Boc carbamates) and C-Br stretches at ~550–650 cm⁻¹. Mass spectrometry (ESI-MS or HRMS) can confirm molecular weight (expected [M+Na]⁺ = 437.2 g/mol) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound is moisture- and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition occurs via hydrolysis of the Boc groups or bromide displacement; TLC monitoring (silica gel, UV/iodine visualization) is advised every 3 months. Stability studies indicate <5% degradation over 6 months when stored properly .
Advanced Research Questions
Q. How does steric hindrance from the Boc groups influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The bulky Boc groups reduce the electrophilicity of the bromide by sterically shielding the carbon center. Kinetic studies using model reactions (e.g., SN2 with NaN₃ in DMF) show a 30–50% slower reaction rate compared to non-Boc-protected analogs. To enhance reactivity, use polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–70°C). Computational modeling (DFT) can predict transition-state energy barriers .
Q. What strategies resolve contradictions in reported yields for Boc-protected alkyl bromides across literature?
- Methodological Answer : Discrepancies often arise from variations in Boc protection efficiency or bromination methods. For example:
- Boc Protection : Some protocols use DMAP catalysis for higher efficiency (95–98% yield vs. 80–85% without DMAP) .
- Bromination : PBr₃ may over-brominate, while Appel reaction (CBr₄/PPh₃) offers better control. Comparative studies using LC-MS can identify byproducts and optimize conditions .
Q. How can this compound be applied in peptide mimetic synthesis?
- Methodological Answer : The bromide serves as a key intermediate for introducing alkyl spacers in peptidomimetics. For instance, in solid-phase peptide synthesis (SPPS), it can alkylate cysteine residues or modify lysine side chains. Post-alkylation, Boc deprotection (TFA/DCM, 1:1 v/v) yields a free amine for further conjugation. HPLC purification (C18 column, 0.1% TFA in H₂O/MeCN) ensures product homogeneity .
Q. What analytical methods differentiate between mono- and di-Boc-protected byproducts in the synthesis of this compound?
- Methodological Answer : LC-MS/MS with a reversed-phase column (e.g., Agilent Zorbax SB-C18) and gradient elution (5–95% MeCN in H₂O) can separate mono-Boc (retention time ~8.2 min) and di-Boc (~10.5 min) species. MS/MS fragmentation patterns (e.g., m/z 279 for mono-Boc vs. m/z 437 for di-Boc) provide confirmation. Quantification via UV absorption at 254 nm ensures purity >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
